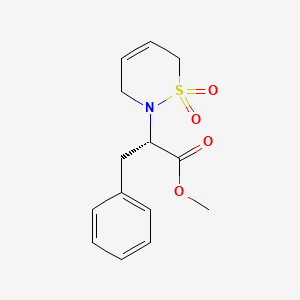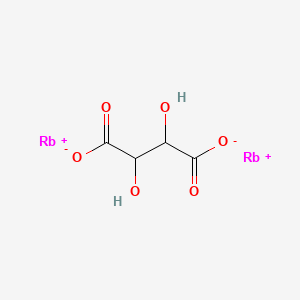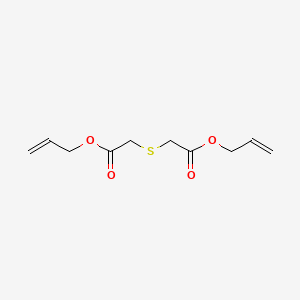
4-(2-Hydroxyethyl)piperazine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyethyl)piperazine-2,6-dione is a heterocyclic organic compound that belongs to the piperazine family. This compound is characterized by a piperazine ring substituted with a hydroxyethyl group at the 4-position and two keto groups at the 2 and 6 positions. It is known for its diverse applications in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)piperazine-2,6-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds via an aza-Michael addition mechanism, leading to the formation of the desired piperazine derivative .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale cyclization reactions. These processes often utilize microwave irradiation to enhance reaction rates and yields. The use of iminodiacetic acid and various amines under microwave conditions has been reported to produce piperazine-2,6-dione derivatives in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxyethyl)piperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxyethyl)piperazine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with anticancer, antiviral, and antibacterial properties.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes .
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxyethyl)piperazine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. This mechanism is crucial in its role as a pharmaceutical agent, where it can inhibit or activate specific biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine-2,6-dione: Lacks the hydroxyethyl group but shares the core piperazine structure.
4-(1H-Indole-2-carbonyl)piperazine-2,6-dione: Contains an indole moiety instead of the hydroxyethyl group.
1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the keto groups at the 2 and 6 positions .
Uniqueness
4-(2-Hydroxyethyl)piperazine-2,6-dione is unique due to the presence of both the hydroxyethyl group and the keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications, particularly in medicinal chemistry .
Eigenschaften
CAS-Nummer |
89601-03-6 |
|---|---|
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
4-(2-hydroxyethyl)piperazine-2,6-dione |
InChI |
InChI=1S/C6H10N2O3/c9-2-1-8-3-5(10)7-6(11)4-8/h9H,1-4H2,(H,7,10,11) |
InChI-Schlüssel |
XFGLZOQWQOHWTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)CN1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






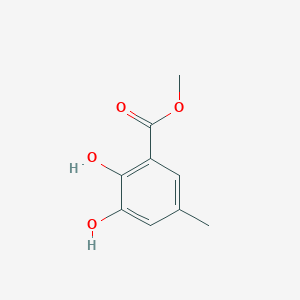
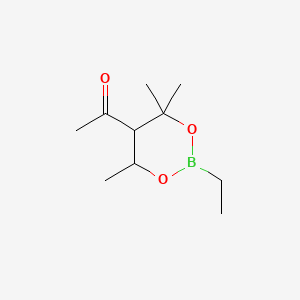
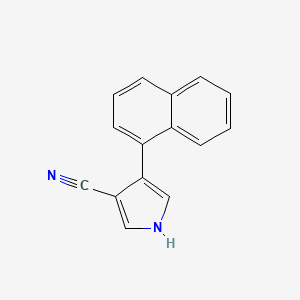
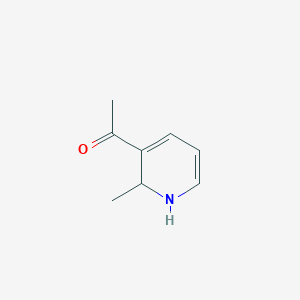
![5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B13800201.png)
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)
